molecular formula C8H19N3 B3024129 N1-(4-piperidinylmethyl)-1,2-ethanediamine CAS No. 71172-94-6

N1-(4-piperidinylmethyl)-1,2-ethanediamine

Cat. No.: B3024129
CAS No.: 71172-94-6
M. Wt: 157.26 g/mol
InChI Key: VOOQJHYXJMACQI-UHFFFAOYSA-N
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Description

N1-(4-piperidinylmethyl)-1,2-ethanediamine is a compound that features a piperidine ring attached to an ethanediamine backbone. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-piperidinylmethyl)-1,2-ethanediamine typically involves the reaction of piperidine with 1,2-diaminoethane under specific conditions. One common method is the reductive amination process, where piperidine reacts with 1,2-diaminoethane in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, the synthesis may be carried out in a continuous-flow reactor to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and yield, often involving catalysts and controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

N1-(4-piperidinylmethyl)-1,2-ethanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

N1-(4-piperidinylmethyl)-1,2-ethanediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-piperidinylmethyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ethanediamine backbone may facilitate binding to nucleic acids or proteins, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-piperidinylmethyl)-1,2-ethanediamine is unique due to its specific structure, which combines the properties of piperidine and ethanediamine. This combination allows for diverse chemical reactivity and a broad range of applications in various fields .

Properties

IUPAC Name

N'-(piperidin-4-ylmethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c9-3-6-11-7-8-1-4-10-5-2-8/h8,10-11H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOQJHYXJMACQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291252
Record name NSC74472
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-94-6
Record name NSC74472
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC74472
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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